molecular formula C7H12ClN3O B15307622 2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride

2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B15307622
M. Wt: 189.64 g/mol
InChI Key: MHGVIIKIDYXMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring, known for its pharmacophoric properties, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of amidoximes with appropriate acyl reagents. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The scalability of the one-pot synthesis method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or oxadiazole rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups onto the piperidine or oxadiazole rings.

Scientific Research Applications

2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2;1H

InChI Key

MHGVIIKIDYXMHY-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC=NO2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.